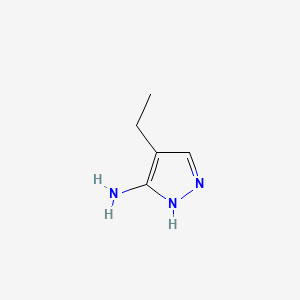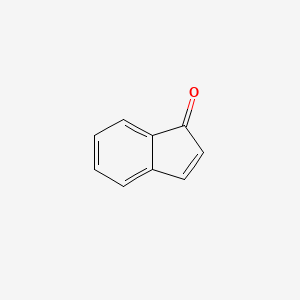
芘-4,5,9,10-四酮
描述
4,5,9,10-Pyrenetetrone is a chemical compound with the molecular formula C16H6O4 . It has a molecular weight of 262.22 and is typically a solid at room temperature .
Synthesis Analysis
The synthesis of 4,5,9,10-Pyrenetetrone involves several steps. One method involves the oxidation of pyrene . Another method involves the use of toluene-4-sulfonic acid in a solvent-free environment . The reaction conditions include milling and the process is considered green chemistry .
Molecular Structure Analysis
The molecular structure of 4,5,9,10-Pyrenetetrone consists of a pyrene core with four carbonyl functional groups . The InChI key for this compound is FQVOWPCGHLYSLB-UHFFFAOYSA-N .
Chemical Reactions Analysis
4,5,9,10-Pyrenetetrone is involved in various chemical reactions. For instance, it can undergo a reversible one-electron reduction to generate a radical anion that combines with lithium ions . This property makes it a promising candidate for use in lithium-ion batteries .
Physical And Chemical Properties Analysis
4,5,9,10-Pyrenetetrone is a solid at room temperature . It has a molecular weight of 262.22 and its InChI key is FQVOWPCGHLYSLB-UHFFFAOYSA-N .
科学研究应用
高性能水系锌离子电池 (RAZIBs)
芘-4,5,9,10-四酮 (PTO),具有 408 mAh·g −1 的高理论容量,是可充电水系锌离子电池 (RAZIBs) 的一种很有前景的候选材料。 然而,其在放电过程中的锌化产物在电解质中的溶解度很高 .
共价有机框架 (COFs)
基于 2,7-二氨基芘-4,5,9,10-四酮 (4KT-BD) 单体和 2,4,6-三羟基苯-1,3,5-三甲醛 (Tp) 节点的 β-酮烯胺连接的二维 (2D) 共价有机框架 (COF) (4KT-Tp-COF) 被合成来解决上述问题。 精心设计的 4KT-Tp-COF 在 3 M Zn (CF 3 SO 3) 2 中显示出低溶解度,这是由于有利的 π–π 堆积以及扩展结构 .
高性能锂离子正极
一系列芘-4,5,9,10-四酮 COF (PT-COF) 和碳纳米管 (CNT) 复合材料(表示为 PT-COFX,其中 X = 10、30 和 50 wt % 的 CNT)被设计来解决基于 COF 的电极的比容量挑战。 在这些复合材料中,PT-COF50 在 200 mA g− 1 的电流密度下,相对于活性 COF 材料的归一化容量高达 280 mAh g−1 .
轻量化应用
与无机电极不同,有机材料的优点是其由轻元素组成,并且可能是轻量化应用(如电池供电飞机)的极佳候选材料 .
可再生锂离子电池
有机材料具有可调节的分子结构,在某些情况下,可以从可再生资源中获得。 因此,有机材料是下一代具有高容量和倍率性能的可再生锂离子电池的有前景的候选电极材料 .
高比容量电极材料
具有四个羰基官能团的芘-4,5,9,10-四酮 (PTO) 用作二次电池中的电极材料。 它表现出优异的电化学性能,例如高理论比容量、高氧化还原电位以及活性位点的高利用率 .
作用机制
Target of Action
The primary target of 4,5,9,10-Pyrenetetrone is the electrode material in secondary batteries . This compound, with its four carbonyl functional groups, exhibits excellent electrochemical performance .
Mode of Action
4,5,9,10-Pyrenetetrone interacts with its targets by forming polymers, immobilizing with carbon nanomaterials, changing polarity to form salts, and optimizing electrolytes . This interaction results in a high theoretical specific capacity, high redox potential, and the high utility of active sites .
Biochemical Pathways
The action of 4,5,9,10-Pyrenetetrone affects the electrochemical pathways in secondary batteries . The reversible transformation of the redox-active carbonyl groups of 4,5,9,10-Pyrenetetrone rationalizes an overall 4 e−/4 Li+ redox process per 4,5,9,10-Pyrenetetrone unit . This accounts for its superior performance as a Li-ion battery electrode .
Pharmacokinetics
Its high theoretical specific capacity and redox potential suggest that it has a high bioavailability in the context of its use in batteries .
Result of Action
The molecular and cellular effects of 4,5,9,10-Pyrenetetrone’s action result in high performance in secondary batteries . For example, a composite of 4,5,9,10-Pyrenetetrone and carbon nanotubes achieved a capacity of up to 280 mAh g−1 at a current density of 200 mA g−1 .
Action Environment
Environmental factors such as temperature and the presence of other materials can influence the action, efficacy, and stability of 4,5,9,10-Pyrenetetrone . For instance, the performance of 4,5,9,10-Pyrenetetrone can be enhanced when it is combined with carbon nanomaterials .
生化分析
Biochemical Properties
4,5,9,10-Pyrenetetrone has been found to interact with various biomolecules. For instance, it has been used in the synthesis of covalent organic frameworks (COFs) and carbon nanotube composites . These interactions alter the intramolecular electron distribution, which facilitates ionic diffusion .
Molecular Mechanism
The molecular mechanism of 4,5,9,10-Pyrenetetrone involves its redox-active carbonyl groups. In the context of energy storage, these groups contribute to its high theoretical capacity . The compound undergoes a reversible transformation during the discharge process of batteries .
Temporal Effects in Laboratory Settings
In laboratory settings, 4,5,9,10-Pyrenetetrone exhibits stability over time. For instance, a covalent organic framework based on this compound demonstrated a long lifetime of 1000 cycles without capacity loss at a certain current density .
属性
IUPAC Name |
pyrene-4,5,9,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O4/c17-13-7-3-1-4-8-11(7)12-9(15(13)19)5-2-6-10(12)16(20)14(8)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOWPCGHLYSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC=CC(=C43)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458809 | |
| Record name | 4,5,9,10-Pyrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14727-71-0 | |
| Record name | 4,5,9,10-Pyrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,5,9,10-pyrenetetrone a promising candidate for metal-free photocatalytic CO2 reduction?
A1: 4,5,9,10-Pyrenetetrone (PT) exhibits several characteristics that make it attractive for this application:
- Metal-Free Nature: Traditional photocatalytic systems often rely on expensive and potentially toxic metals. PT offers a more environmentally friendly alternative. []
- Non-Sacrificial Conditions: PT can catalyze CO2 reduction using only water and ambient conditions, without requiring sacrificial electron donors, simplifying the reaction process and potentially reducing costs. []
- High Selectivity and Activity: PT demonstrates high selectivity towards methane (CH4) production, with up to 90% electronic selectivity, and exhibits superior activity compared to other reported metal-free photocatalysts. []
- Production of Separable Byproducts: The reaction generates hydrogen peroxide (H2O2) as a byproduct, which is easily separable from methane, further simplifying product purification. []
Q2: How does 4,5,9,10-pyrenetetrone facilitate CO2 reduction at the molecular level?
A2: The research highlights a multi-step mechanism involving:
- CO2 Activation: Upon excitation, PT forms a long-lived oxygen-centered radical, which acts as an active site for CO2 adsorption and activation. []
- Stabilized Intermediate: The activated CO2 reacts with PT to form a stable cyclic carbonate intermediate. The lower formation energy of this intermediate is crucial for driving the reaction towards CH4 production. []
- Selective Reduction: The cyclic carbonate intermediate undergoes further reduction steps, facilitated by PT, to ultimately yield CH4 and H2O2 as products. []
Q3: What are the potential advantages of using 4,5,9,10-pyrenetetrone for photocatalytic CO2 reduction compared to existing methods?
A3: This research suggests several potential benefits:
- Sustainability: The use of a metal-free catalyst and operation under non-sacrificial, ambient conditions offer a more sustainable approach to CO2 reduction. []
- Cost-Effectiveness: Eliminating the need for expensive metal catalysts and sacrificial agents could lead to reduced operational costs. []
- Simplified Product Separation: Generating easily separable CH4 and H2O2 simplifies product purification and avoids the challenges associated with separating CH4 from O2 in other methods. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



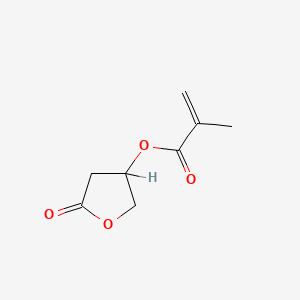
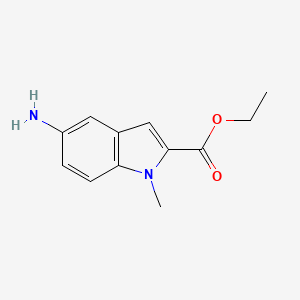
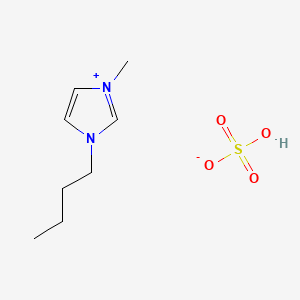
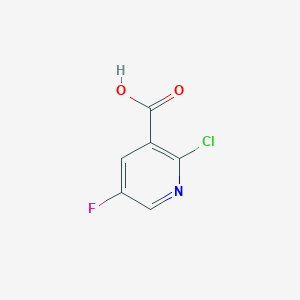

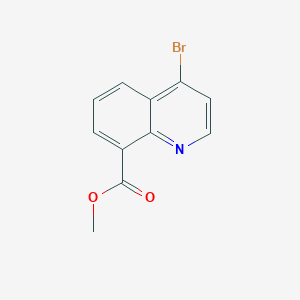
![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)
![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)


